molecular formula C8H8ClN3 B13069428 (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine

(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine

Cat. No.: B13069428
M. Wt: 181.62 g/mol
InChI Key: NBSIZJDUDSHRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic amine featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 3-position and a primary amine group at the 2-position.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2

InChI Key

NBSIZJDUDSHRAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of imidazo[1,2-A]pyridine derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been investigated for its inhibitory effects on the c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. Research has shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit c-KIT across a range of mutations, making them promising candidates for targeted cancer therapies. The ability to address secondary mutations (e.g., V654A) enhances their therapeutic potential in resistant cancer cases .

Neuroprotective Effects
Imidazo[1,2-a]pyridine derivatives have also demonstrated neuroprotective properties. Studies indicate that these compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thereby improving cognitive functions in patients suffering from neurodegenerative diseases. Compounds similar to (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine have shown IC50 values indicating significant enzyme inhibition .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives is essential for optimizing their pharmacological profiles. The introduction of various substituents on the imidazo ring influences their biological activity. For instance, the presence of bulky groups or electron-rich moieties has been correlated with enhanced activity against specific targets such as acetylcholinesterase and c-KIT kinase .

Substituent Target Activity IC50 Value
BiphenylAcetylcholinesterase Inhibition79 µM
3,4-DichlorophenylButyrylcholinesterase InhibitionVaried
Adamantylc-KIT Kinase InhibitionEffective

Case Study 1: c-KIT Inhibition in GIST

A clinical trial involving a novel imidazo[1,2-a]pyridine derivative was conducted to evaluate its efficacy against GISTs with specific c-KIT mutations. Patients were administered varying doses of the compound over a period of six months. Results indicated a significant reduction in tumor size in patients with the V654A mutation, highlighting the compound's potential as a targeted therapy for resistant forms of GIST.

Case Study 2: Neuroprotective Effects in Alzheimer's Disease

In a preclinical study, a series of imidazo[1,2-a]pyridine derivatives were tested for their ability to inhibit acetylcholinesterase. One particular derivative showed promising results with an IC50 value of 25 µM. Further behavioral assessments in animal models demonstrated improved cognitive function and memory retention following treatment with this compound.

Mechanism of Action

The mechanism of action of (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites or allosteric sites, leading to altered biological activity .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Fluorine-Containing Derivatives : Fluorine and trifluoromethyl groups (e.g., in ) improve membrane permeability and resistance to oxidative metabolism, critical for CNS-targeted drugs.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound LogP (Predicted) Water Solubility (mg/mL) pKa (Amine)
(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine 1.8 4.2 9.1
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine 1.5 5.6 8.9
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 3.2 0.8 8.5

Biological Activity

(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10ClN3 and a molecular weight of 220.10 g/mol. Its structure features a chloro-substituted imidazo[1,2-a]pyridine moiety linked to a methanamine group. The presence of chlorine at the 3-position enhances its reactivity, which is crucial for its biological interactions.

Kinase Inhibition

One of the primary biological activities of this compound is its ability to inhibit various kinases, particularly c-KIT kinase. Kinases play essential roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. Research indicates that this compound exhibits a favorable interaction profile with c-KIT, suggesting potential applications in cancer therapy .

Antimicrobial and Anti-inflammatory Properties

In addition to its kinase inhibition capabilities, this compound has demonstrated antimicrobial and anti-inflammatory properties. Although further studies are needed to fully elucidate these mechanisms, initial findings indicate that the compound may inhibit bacterial growth and modulate inflammatory responses.

The mechanisms by which this compound exerts its biological effects include:

  • Binding Affinity : The compound interacts with specific kinase targets through non-covalent interactions, which can be studied using techniques such as molecular docking and surface plasmon resonance.
  • Cellular Pathway Modulation : Inhibition of kinases like c-KIT can lead to downstream effects on signaling pathways involved in cell proliferation and survival .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Findings Methodology
Significant inhibition of c-KIT kinase activity with IC50 values indicating potency.Kinase activity assays
Demonstrated antimicrobial activity against various bacterial strains.Disk diffusion method
Induced apoptosis in cancer cell lines through modulation of AKT/MAPK signaling pathways.Flow cytometry and Western blotting

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study involving human non-small cell lung cancer (NSCLC) cells showed that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound was effective at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
  • Infection Models : In vitro studies demonstrated that this compound could inhibit the growth of pathogenic bacteria, indicating its potential as an antimicrobial agent.

Q & A

(Basic) What are the standard synthetic routes for preparing (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and chloro-substituted carbonyl precursors. For example:

  • Step 1 : React 3-bromopyridine-2-amine with a chloroacetylating agent to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Introduce the methanamine group via reductive amination or nucleophilic substitution.
  • Key catalysts : Zinc dust and ammonium chloride are often used to facilitate cyclization .
  • Alternative routes : Microwave-assisted synthesis in diglyme solvent improves reaction efficiency and yield .

(Basic) Which characterization techniques are essential for confirming the structure of this compound?

  • ¹H/¹³C-NMR : Assign peaks for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the methanamine side chain (NH₂ signals at δ 2.5–3.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 183.17 for related analogs) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

(Advanced) How can microwave irradiation optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

Microwave conditions (e.g., 150°C, 20 min in diglyme) enhance reaction kinetics by promoting uniform heating, reducing side reactions, and improving yields by ~20–30% compared to conventional methods. This is particularly effective for introducing electron-withdrawing groups like chlorine .

(Advanced) How can researchers resolve conflicting NMR data for structurally similar analogs?

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish between adjacent aromatic protons and methanamine NH₂ groups.
  • Compare with crystallographic data (e.g., SHELXL-refined structures) to validate assignments .

(Advanced) What computational methods are used to analyze non-covalent interactions in imidazo[1,2-a]pyridine derivatives?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π, halogen bonding) in crystal structures .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .

(Advanced) How do structural modifications influence the biological activity of this compound?

  • Chlorine position : Substitution at the 3-position enhances electrophilicity, improving binding to targets like COX-2 .
  • Methanamine chain : Alkylation (e.g., N-methylation) increases lipophilicity, affecting blood-brain barrier penetration .
  • SAR studies : Replace chlorine with fluorophenyl groups to modulate potency and selectivity .

(Advanced) What challenges arise when synthesizing chloro-substituted imidazo[1,2-a]pyridines?

  • Regioselectivity : Competing reactions at the 3- vs. 6-positions require careful control of stoichiometry and temperature .
  • Byproduct formation : Use HPLC purification to separate undesired isomers (e.g., 6-chloro vs. 3-chloro derivatives) .

(Advanced) How can crystallographic data refine the structural analysis of this compound?

  • SHELX suite : Employ SHELXL for high-resolution refinement of X-ray data, especially for resolving twinned crystals or disordered chloro groups .
  • CIF validation : Cross-check bond lengths and angles against databases (e.g., Cambridge Structural Database) .

(Basic) What solvents and conditions are optimal for recrystallizing this compound?

  • Solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Temperature : Slow cooling from 60°C to 4°C minimizes amorphous byproducts .

(Advanced) How does the chloro group impact the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : The chloro group acts as a leaving group, enabling Pd-catalyzed coupling with aryl amines.
  • Suzuki-Miyaura : Replace chlorine with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.